N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-11-8-7-10(18)15-13(11)19-17(25-15)20-16(21)9-5-4-6-12(23-2)14(9)24-3/h4-8H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBALGDCNCYSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the benzothiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 315.8 g/mol. Its structure includes a benzothiazole moiety, which is known for various biological activities.
Anticancer Properties
Research indicates that benzothiazole derivatives, including N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, exhibit significant anticancer activity. A study highlighted the compound's ability to inhibit the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest .
Key Findings:
- Cell Proliferation Inhibition: The compound significantly reduces the viability of cancer cells.
- Mechanisms: Induces apoptosis and alters cell cycle progression, affecting key signaling pathways like AKT and ERK .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It has been observed to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action positions it as a candidate for treating conditions characterized by both cancer and inflammation.
Synthesis and Evaluation
A comprehensive study synthesized various benzothiazole derivatives, including this compound. The synthesized compounds underwent rigorous biological evaluation using techniques like MTT assays for cytotoxicity and ELISA for cytokine quantification .
| Study | Findings | Methodology |
|---|---|---|
| Kamal et al., 2020 | Compound exhibited significant anticancer activity against A431 and A549 cells | MTT assay, ELISA |
| Lee et al., 2011 | Demonstrated anti-inflammatory effects by reducing IL-6 and TNF-α levels | Flow cytometry |
Mechanistic Insights
The study also provided insights into the mechanisms of action of the compound. It was found to inhibit specific signaling pathways that are crucial for cancer cell survival and proliferation .
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as cyclooxygenase (COX) involved in the inflammatory response . Additionally, it can induce apoptosis in cancer cells by activating caspases and altering the balance of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Analysis
Benzamide Derivatives
- 2,3-Dimethoxybenzamide (): This simpler analog lacks the benzothiazole ring but shares the 2,3-dimethoxybenzamide group. It is produced by Bacillus atrophaeus and exhibits antifungal activity against Botrytis cinerea . The target compound’s additional benzothiazole moiety may enhance bioactivity due to increased lipophilicity and electronic complexity.
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The 3-methyl substituent and hydroxyl-containing side chain contrast with the target’s methoxy and chloro groups. Its N,O-bidentate directing group facilitates metal-catalyzed reactions, whereas the target’s benzothiazole may prioritize biological interactions .
Heterocyclic Analogs Benzodithiazine Derivatives (): These compounds feature a sulfur-rich benzodithiazine core, differing from the benzothiazole in the target.
Electronic and Synthetic Considerations
- The target’s chloro and methoxy groups create a balance of electron-withdrawing and electron-donating effects, which may optimize binding to biological targets. In contrast, the benzodithiazine’s sulfone groups () introduce strong electron-withdrawing effects, altering reactivity .
- Synthesis of the target compound likely involves coupling a 2,3-dimethoxybenzoyl chloride with a 7-chloro-4-methoxybenzothiazol-2-amine, analogous to the methods in and .
Research Implications and Limitations
While the evidence provides structural and functional data for related compounds, direct biological or catalytic data for this compound are absent. Comparative analysis remains speculative, focusing on substituent effects and heterocyclic core properties. Further studies should explore:
- Synthetic optimization : Yields and purity relative to benzodithiazine derivatives.
- Biological screening : Antifungal or antimicrobial activity, leveraging insights from 2,3-dimethoxybenzamide .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a synthetic compound belonging to the benzothiazole family, which has been extensively studied for its potential biological activities. This compound exhibits various pharmacological properties, including anticancer, antimicrobial, and antioxidant activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C14H14ClN3O3S
- Molecular Weight : 327.79 g/mol
- CAS Number : 1352999-21-3
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study reported that certain benzothiazole derivatives showed enhanced cytotoxicity towards the human breast cancer MCF-7 cell line. The compound this compound was among those tested and exhibited notable activity with an IC50 value lower than that of cisplatin, a standard chemotherapeutic agent .
Table 1: Cytotoxic Activity of Benzothiazole Derivatives
The mechanism of action involves the regulation of free radical production and modulation of antioxidant enzyme activities. Specifically, these compounds increase superoxide dismutase activity while depleting intracellular reduced glutathione levels, leading to increased oxidative stress in cancer cells and subsequent cell death .
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have shown promising antimicrobial activity. A study highlighted the efficacy of various benzothiazole compounds against gram-positive and gram-negative bacteria. While specific data on this compound was not detailed in the literature reviewed, related compounds in the benzothiazole class have demonstrated significant inhibitory effects on bacterial growth .
Table 2: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Antioxidant Activity
The antioxidant properties of this compound have also been explored. Research indicates that compounds in this class can scavenge free radicals effectively and enhance the body's endogenous antioxidant defense mechanisms .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:
- Synthesis and Evaluation : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 cells. The study found that modifications to the benzothiazole core significantly influenced cytotoxicity levels.
- Mechanistic Studies : Investigative studies into the mechanism of action revealed that these compounds induce apoptosis in cancer cells through oxidative stress pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
